Isophytol

説明

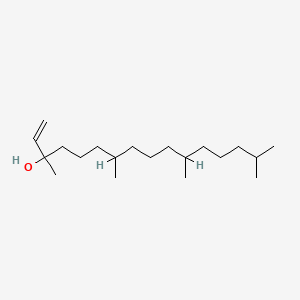

Structure

3D Structure

特性

IUPAC Name |

3,7,11,15-tetramethylhexadec-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVYVLWNCKMXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025474 | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] | |

| Record name | Isophytol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ether, ethanol | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8519 at 20 °C/4 °C | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.8X10-10 mm Hg at 25 °C (extrapolated) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

505-32-8 | |

| Record name | Isophytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophytol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPHYTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadec-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHYTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A831ZI6VIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Isophytol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophytol, a branched-chain terpenoid alcohol, is a critical chiral intermediate in the industrial synthesis of Vitamin E and Vitamin K1.[1][2] Its precise synthesis and rigorous purification are paramount to ensure the quality and efficacy of these essential vitamins. This technical guide provides a comprehensive overview of the primary synthesis routes, detailed purification methodologies, and analytical techniques for the characterization of this compound, tailored for research and development settings.

This compound Synthesis Routes

The industrial production of this compound is dominated by two main chemical synthesis pathways: the pseudoionone route and the linalool route.[3][4] A newer, more sustainable approach involving semi-fermentation has also emerged as a viable alternative.[5]

The Linalool Route (e.g., Roche Process)

The linalool route is the most widely adopted industrial method for this compound synthesis. It is a multi-step process that builds the C20 this compound backbone from smaller precursor molecules. The Roche process, a well-established example of this route, utilizes acetylene and acetone as starting materials and proceeds through several key intermediates. A crucial sequence in this pathway involves the conversion of farnesylacetone to this compound.

This protocol details the conversion of farnesylacetone to this compound, a key transformation in the linalool route.

Step 1: Hydrogenation of Farnesylacetone to Phyton

-

Reaction Setup: Dissolve farnesylacetone in methanol in a suitable reaction vessel.

-

Catalyst: Add a Palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Carry out the hydrogenation at room temperature under a hydrogen pressure of 0.141 MPa for 24 hours.

-

Work-up: After the reaction is complete, remove the catalyst by filtration. Concentrate the reaction solution under reduced pressure to remove the methanol.

-

Purification: Purify the resulting residue (phyton) by vacuum distillation, collecting the fraction at 152–153°C and 2.6 mbar.

Step 2: Ethynylation of Phyton to Dehydrothis compound

-

Reaction Setup: Perform the ethynylation of phyton with acetylene in a potassium hydroxide/liquid ammonia system.

-

Reaction Conditions: Maintain the reaction temperature at 4–6 °C for 2.5 hours.

-

Quenching: Stop the reaction by adding a 25% aqueous ammonium sulfate solution.

-

Isolation: Recover the unreacted acetylene and ammonia. Isolate the dehydrothis compound by extraction with hexane followed by distillation.

Step 3: Partial Hydrogenation of Dehydrothis compound to this compound

-

Reaction Setup: Hydrogenate the dehydrothis compound in the presence of a Lindlar catalyst.

-

Reaction Conditions: Conduct the hydrogenation under a hydrogen pressure of 0.4 MPa at a temperature between 30 and 60°C for 8 hours.

-

Work-up: After filtration of the catalyst, evaporate the solvent.

-

Final Purification: Obtain the final this compound product by vacuum distillation, collecting the fraction at 148–160°C under 2–3 mmHg.

References

- 1. RO94314B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Production process of Isophytol_Chemicalbook [chemicalbook.com]

- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

Isophytol: A Technical Guide to Biological Activity Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophytol, a branched-chain diterpenoid alcohol, is a significant natural product found in various essential oils and plant extracts. It serves as a crucial intermediate in the synthesis of vitamins E and K. While structurally similar to phytol, this compound's biological activities are a growing area of interest for researchers. This technical guide provides a comprehensive overview of the screening assays used to evaluate the biological activities of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for the biological activities of this compound. It is important to note that much of the existing research has been conducted on essential oils and extracts containing this compound as a component, rather than on the isolated compound. Therefore, the presented data often reflects the activity of a complex mixture.

Table 1: Anticancer Activity of this compound-Containing Extracts

| Cell Line | Extract/Essential Oil Source | This compound Content (%) | IC50 (µg/mL) | Reference |

| HL-60 (Human promyelocytic leukemia) | Kalanchoe beharensis essential oil | 0.6 | 40.5 ± 1.2 | [1] |

| HL-60R (Multidrug-resistant leukemia) | Kalanchoe beharensis essential oil | 0.6 | 42.1 ± 1.5 | [1] |

| MCF-7 (Human breast adenocarcinoma) | Annona muricata ethyl acetate extract | 3.80 | 21.8 ± 3.85 | [2] |

Table 2: Antimicrobial Activity of this compound and this compound-Containing Preparations

| Microorganism | Preparation | MIC (µg/mL) | Activity | Reference |

| Salmonella enterica | This compound + Ginkgo Biloba Polyprenols | Not specified | Synergistic antibacterial effect | [3] |

| Staphylococcus aureus | This compound-containing extract | Not specified | Inhibited growth | [4] |

| Aspergillus niger | This compound-containing extract | Not specified | Inhibited growth |

Table 3: Antioxidant Activity of this compound-Containing Extracts

| Assay | Extract Source | IC50 (mg/mL) | Reference |

| DPPH Radical Scavenging | Sida rhombifolia L. Volatile Organic Compounds | 5.48 ± 0.024 | |

| ABTS Radical Scavenging | Sida rhombifolia L. Volatile Organic Compounds | 1.47 ± 0.012 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or this compound-containing extracts and incubate for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from a dose-response curve plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound or the test extract in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound or the test extract in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank. Ascorbic acid or Trolox can be used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimate rats for at least one week before the experiment.

-

Compound Administration: Administer this compound or the test extract orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and a potential signaling pathway for the anti-inflammatory activity of this compound, extrapolated from studies on the closely related compound, phytol.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Hypothesized anti-inflammatory pathway of this compound via NF-κB inhibition.

Conclusion

This compound demonstrates a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. However, the majority of the current research has evaluated this compound as a component of complex mixtures. Further studies on isolated this compound are necessary to fully elucidate its therapeutic potential and specific mechanisms of action. The assays and protocols outlined in this guide provide a robust framework for future investigations into the biological activities of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial activity of the endophytic fungal extracts and synergistic effects of combinations of ethylenediaminetetraacetic acid (EDTA) against Pseudomonas aeruginosa and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation | Cellular and Molecular Biology [cellmolbiol.org]

- 4. [PDF] Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. | Semantic Scholar [semanticscholar.org]

Isophytol as a Precursor in Vitamin Synthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isophytol, a branched-chain diterpene alcohol, serves as a critical precursor in the biosynthesis of the essential lipophilic vitamins, Vitamin E (tocopherols) and Vitamin K1 (phylloquinone). In photosynthetic organisms, the primary source of this compound for vitamin synthesis is the degradation of chlorophyll. This guide elucidates the core mechanisms of this compound's involvement in these vital biosynthetic pathways, presenting quantitative data on pathway intermediates and end-products, detailed experimental protocols for key assays, and visual representations of the underlying biochemical and regulatory networks. Understanding these pathways is paramount for research in plant biology, human nutrition, and the development of novel therapeutic agents.

The Central Role of this compound in Vitamin E and K1 Synthesis

The biosynthesis of both Vitamin E and Vitamin K1 utilizes phytyl diphosphate (phytyl-PP) as the prenyl donor for the construction of their characteristic side chains. This compound, primarily derived from the phytol tail of chlorophyll molecules during their turnover, is salvaged and converted into phytyl-PP through a two-step phosphorylation cascade. This process is central to the production of tocopherols and phylloquinone in chloroplasts.

The this compound Salvage Pathway

Free phytol, released from chlorophyll by the action of chlorophyllase, is not directly incorporated into vitamin synthesis. Instead, it enters a salvage pathway initiated by two key kinase enzymes:

-

VITAMIN E PATHWAY GENE 5 (VTE5): A phytol kinase that catalyzes the first phosphorylation step, converting phytol to phytyl monophosphate (phytyl-P).

-

VITAMIN E PATHWAY GENE 6 (VTE6): A phytyl-phosphate kinase that carries out the second phosphorylation, converting phytyl-P to phytyl-PP.

The resulting phytyl-PP is then available for condensation with aromatic head groups to form the respective vitamin precursors.

Quantitative Analysis of this compound-Derived Vitamin Synthesis

Genetic studies in the model plant Arabidopsis thaliana have been instrumental in quantifying the contribution of the this compound salvage pathway to the overall pools of Vitamin E and K1. The analysis of mutants deficient in the key enzymes VTE5 and VTE6 provides compelling evidence for the critical role of this pathway.

Table 1: Impact of vte5, vte6, and folk Mutations on Tocopherol and Phylloquinone Levels in Arabidopsis thaliana

| Genotype | Tocopherol Level (% of Wild-Type) | Phylloquinone Level (% of Wild-Type) | Reference(s) |

| vte5 | ~20% (in seeds), ~50% (in leaves) | Reduced | [1] |

| vte6 | Undetectable | Undetectable | [1] |

| folk | Unchanged | Unchanged | [1] |

| vte5 folk double mutant | Undetectable | ~40% | [1] |

Data are synthesized from studies on Arabidopsis thaliana and represent approximate values to illustrate the functional significance of these genes.

Table 2: Substrate Specificity of VTE5 and Farnesol Kinase (FOLK)

| Enzyme | Substrate | Kinase Activity (fmol OD600-1) | Reference(s) |

| VTE5 | Phytol | 13.5 | [1] |

| Geranylgeraniol | 151 | ||

| Farnesol | 2.6 | ||

| FOLK | Phytol | 11.8 | |

| Geranylgeraniol | 180 | ||

| Farnesol | 21.7 |

Kinase activity was measured in heterologously expressing S. cerevisiae supplemented with the respective substrates.

Signaling and Regulatory Pathways

The biosynthesis of vitamins from this compound is not a static process but is subject to regulation by phytohormones, most notably abscisic acid (ABA). ABA signaling has been shown to upregulate the expression of key genes in the this compound salvage pathway, thereby linking environmental stress responses to vitamin production.

Caption: ABA-mediated transcriptional regulation of Vitamin E and K synthesis.

Experimental Protocols

Protocol for In Vitro Phytol Kinase Assay using Plant Microsomal Proteins

Objective: To measure the activity of phytol kinase (VTE5) in isolated plant membranes.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM DTT, 1% (w/v) polyvinylpyrrolidone (PVP), 1 mM phenylmethylsulfonyl fluoride (PMSF).

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

[γ-³²P]ATP or unlabeled ATP

-

Phytol

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60)

-

TLC Developing Solvent: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)

-

Scintillation cocktail and counter

Procedure:

-

Microsomal Membrane Isolation:

-

Homogenize 10 g of fresh plant tissue in 30 mL of ice-cold Extraction Buffer using a blender.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

-

Resuspend the pellet in 1 mL of Assay Buffer. Determine protein concentration using a Bradford assay.

-

-

Kinase Assay:

-

Prepare the reaction mixture in a final volume of 100 µL containing:

-

50 µg of microsomal protein

-

50 µM Phytol (dissolved in a small amount of detergent like 0.1% Triton X-100)

-

1 mM ATP (spiked with [γ-³²P]ATP for radioactive detection, or unlabeled for LC-MS analysis)

-

Assay Buffer to 100 µL

-

-

Initiate the reaction by adding ATP and incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 200 µL of chloroform:methanol (1:1, v/v).

-

-

Product Analysis:

-

Vortex the mixture and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

For radioactive detection, expose the plate to a phosphor screen and quantify the radiolabeled phytyl-P spot using a phosphorimager. For non-radioactive detection, scrape the silica corresponding to the phytyl-P standard and analyze by LC-MS.

-

Protocol for Quantification of Tocopherols by HPLC with Fluorescence Detection

Objective: To quantify the different isoforms of tocopherol in plant tissues.

Materials:

-

Plant tissue (lyophilized)

-

Extraction Solvent: Hexane:Ethyl Acetate (9:1, v/v)

-

Mobile Phase: Hexane:Isopropanol (99.5:0.5, v/v)

-

Tocopherol standards (α, β, γ, δ-tocopherol)

-

HPLC system with a fluorescence detector (Excitation: 295 nm, Emission: 325 nm)

-

Normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Extraction:

-

Weigh 50 mg of lyophilized and ground plant tissue into a tube.

-

Add 2 mL of Extraction Solvent.

-

Vortex vigorously for 1 minute and then sonicate for 10 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 500 µL of the Mobile Phase.

-

-

HPLC Analysis:

-

Inject 20 µL of the sample onto the HPLC system.

-

Run the analysis with a flow rate of 1 mL/min.

-

Identify and quantify tocopherol isoforms by comparing retention times and peak areas with those of the tocopherol standards.

-

Visualizing the Workflow and Pathways

Experimental Workflow for Vitamin Analysis

Caption: General experimental workflow for vitamin analysis.

This compound in Vitamin E and K1 Biosynthesis Pathways

Caption: this compound's role in Vitamin E and K1 synthesis pathways.

Conclusion

The salvage of this compound from chlorophyll degradation represents a fundamental pathway for the synthesis of Vitamin E and Vitamin K1 in photosynthetic organisms. The enzymatic machinery, particularly the kinases VTE5 and VTE6, is crucial for converting free phytol into the activated precursor, phytyl diphosphate. Quantitative data from mutant analyses underscore the indispensability of this pathway for maintaining cellular vitamin homeostasis. Furthermore, the regulation of this pathway by phytohormones such as ABA highlights its integration with broader plant stress responses. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in plant science, nutrition, and drug development, facilitating further investigation into these essential metabolic networks.

References

An In-depth Technical Guide to Isophytol Degradation Pathways and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and stability of isophytol, a key intermediate in the synthesis of Vitamin E and K1. Understanding the stability of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details microbial and chemical degradation pathways, summarizes quantitative data from stability studies, and provides detailed experimental protocols for key analytical methods.

This compound Degradation Pathways

This compound, a branched-chain terpenoid alcohol, is susceptible to degradation through both microbial and chemical pathways. These processes can impact its purity and suitability for use in pharmaceutical manufacturing.

Microbial Degradation

In natural environments, particularly marine sediments, microbial communities play a significant role in the degradation of phytol, a structurally related isomer of this compound. The degradation of this compound is expected to follow similar pathways. Both aerobic and anaerobic degradation processes have been identified, leading to the formation of various metabolites.

Aerobic Degradation: Under aerobic conditions, the degradation of phytol, and likely this compound, is initiated by oxidation to phytenal, which is then converted to phytenic acid. Further metabolism can proceed through β-oxidation, progressively shortening the isoprenoid chain.

Anaerobic Degradation: In the absence of oxygen, denitrifying bacteria can degrade phytol. The initial steps are similar to the aerobic pathway, involving the formation of phytenal. This can then be abiotically converted to 6,10,14-trimethylpentadecan-2-one. Subsequent anaerobic biodegradation can involve carboxylation or hydration reactions.

A simplified representation of the microbial degradation pathway of the related compound, phytol, is presented below.

Chemical Degradation

This compound is susceptible to chemical degradation under various stress conditions, including exposure to acids, oxidizing agents, light, and high temperatures. Forced degradation studies are essential to understand these degradation pathways and to develop stability-indicating analytical methods.

Hydrolytic Degradation: this compound can undergo acid-catalyzed dehydration or rearrangement reactions. The tertiary alcohol functional group is prone to elimination in the presence of strong acids.

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products, including ketones, aldehydes, and smaller carboxylic acids resulting from the cleavage of the carbon chain.

Photodegradation: this compound may degrade upon exposure to light, particularly UV radiation. The energy from the light can initiate free-radical reactions, leading to a complex mixture of degradation products.

Thermal Degradation: While generally stable at moderate temperatures, this compound can degrade at elevated temperatures. The OECD SIDS report indicates thermal stability up to 200°C, but decomposition can occur at higher temperatures, emitting acrid smoke and irritating fumes[1].

The following diagram illustrates a general workflow for conducting forced degradation studies.

Stability Studies: Data and Experimental Protocols

Forced degradation studies are performed to evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is sensitive enough to detect changes without completely degrading the sample[2].

Summary of Forced Degradation Conditions and Observations

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 8 hours | Dehydration products, rearranged isomers |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Generally stable, minimal degradation expected |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Ketones, aldehydes, carboxylic acids |

| Thermal | Dry Heat | > 100°C | 48 hours | Decomposition products (at very high temperatures) |

| Photolytic | UV/Visible Light | Room Temperature | 24-48 hours | Complex mixture of radical-induced degradation products |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline protocols for forced degradation and subsequent analysis.

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Methanol or other suitable organic solvent

-

Water, HPLC grade

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the mixture at 60°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature for 24 hours.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105°C for 48 hours.

-

After exposure, dissolve a portion of the sample in a suitable solvent to achieve a concentration of approximately 100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 250°C |

| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL (splitless mode) |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Sample Preparation:

-

The stressed samples from the forced degradation study are diluted to an appropriate concentration with a suitable solvent (e.g., hexane or ethyl acetate).

-

If necessary, derivatization (e.g., silylation) may be performed to improve the chromatographic properties of polar degradation products.

Data Analysis:

-

Identification of degradation products is performed by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Quantification of this compound and its degradants can be achieved using an internal standard method.

The following diagram illustrates the logical relationship in developing a stability-indicating analytical method.

Conclusion

The degradation of this compound can occur through both microbial and chemical pathways, leading to a variety of degradation products. A thorough understanding of these pathways and the stability of this compound under different stress conditions is paramount for the development of robust pharmaceutical formulations and for ensuring regulatory compliance. The experimental protocols outlined in this guide provide a framework for conducting forced degradation and stability studies. The use of appropriate analytical techniques, such as GC-MS and stability-indicating HPLC methods, is essential for the accurate identification and quantification of this compound and its degradants. Further research to generate specific quantitative stability data for this compound under various conditions will be beneficial for the pharmaceutical industry.

References

An In-depth Technical Guide to the Chemical Properties and Spectroscopic Data of Isophytol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophytol, with the systematic IUPAC name 3,7,11,15-tetramethylhexadec-1-en-3-ol, is a branched-chain unsaturated tertiary alcohol. It serves as a crucial intermediate in the industrial synthesis of Vitamin E and Vitamin K1.[1] Its structural isomer, phytol, is a constituent of chlorophyll. This guide provides a comprehensive overview of the chemical properties and spectroscopic data of this compound, intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties of this compound

This compound is a colorless, viscous, and oily liquid at room temperature.[2][3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₄₀O | [1][2] |

| Molecular Weight | 296.54 g/mol | |

| Appearance | Colorless viscous/oily liquid | |

| Boiling Point | 334.88 °C at 760 mmHg | |

| 107-110 °C at 0.01 mmHg | ||

| 125-128 °C at 0.06 mmHg | ||

| Melting Point | 43.4 °C (estimated) | |

| Density | 0.8458 g/cm³ at 20 °C | |

| Refractive Index (n_D^20) | 1.4571 | |

| Solubility | Very soluble in benzene, ether, and ethanol. Insoluble in water. |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, the hydroxyl proton, and the numerous methyl and methylene protons of the long aliphatic chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the vinyl group, the carbon bearing the hydroxyl group, and the various methyl and methylene carbons along the chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented in Table 2 is based on typical IR absorption frequencies for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching |

| ~3080 | =C-H | Stretching |

| 2950-2850 | C-H (alkane) | Stretching |

| ~1645 | C=C | Stretching |

| ~1465 and ~1375 | C-H | Bending |

| ~1150 | C-O | Stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 296 may be weak or absent. Common fragments and their mass-to-charge ratios are listed in Table 3.

| m/z | Proposed Fragment |

| 278 | [M - H₂O]⁺ |

| 253 | [M - C₃H₇]⁺ |

| 71 | [C₅H₁₁]⁺ (base peak) |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker, Varian) with a field strength of 400 MHz or higher for optimal resolution.

-

Data Acquisition for ¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

The spectral width should cover the typical range for organic molecules (e.g., 0-220 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 10-100 ppm).

-

Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

Employ a temperature program to separate the components of the sample, starting at a lower temperature and ramping up to a higher temperature.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionize the molecules using a standard technique, typically electron ionization (EI) at 70 eV.

-

Scan a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

-

-

Data Analysis: The resulting chromatogram will show a peak for this compound at a specific retention time. The mass spectrum corresponding to this peak can be analyzed to determine the fragmentation pattern and confirm the compound's identity by comparing it to a spectral library.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and the information obtained from various analytical techniques.

References

The Metabolism of Isophytol in Mammalian Systems: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isophytol, a branched-chain terpenoid alcohol, and its isomer phytol are significant precursors to the 3-methyl-branched-chain fatty acid, phytanic acid. While this compound is a key intermediate in the industrial synthesis of Vitamin E and K1, dietary phytol, primarily derived from the hydrolysis of chlorophyll in the digestive tracts of ruminants, is the main source of phytanic acid in the human diet.[1][2] The metabolism of the phytyl chain is of considerable interest due to its direct link to the human peroxisomal disorder, Refsum disease, which is characterized by the pathogenic accumulation of phytanic acid.[3][4]

This technical guide provides a comprehensive overview of the metabolic fate of the phytyl chain in mammalian systems, detailing the conversion pathways, subcellular organization, and key enzymatic steps. It includes quantitative data on metabolite levels, outlines core experimental protocols for studying this pathway, and discusses the toxicological implications and relevance for drug development.

Conversion of Phytol to Phytanic Acid

The conversion of dietary phytol into phytanic acid is a multi-step process that occurs across several subcellular compartments, primarily the endoplasmic reticulum (ER), peroxisomes, and mitochondria.

Dietary phytol is first oxidized to its corresponding aldehyde, phytenal, and then further oxidized to phytenic acid.[2] This initial conversion is thought to occur in the endoplasmic reticulum. Phytenic acid is then activated to its CoA ester, phytenoyl-CoA. The reduction of the double bond in phytenoyl-CoA to yield phytanoyl-CoA is a critical step. This reduction is NADPH-dependent and has been shown to occur in both peroxisomes and mitochondria. Activating phytenic acid to its CoA ester is significantly more efficient than the direct reduction of the free fatty acid.

The α-Oxidation of Phytanic Acid

Due to the presence of a methyl group on its β-carbon (C3), phytanic acid cannot be degraded via the standard β-oxidation pathway. Instead, it undergoes α-oxidation, a process that removes one carbon from the carboxyl end. This pathway occurs entirely within the peroxisomes.

The key steps are as follows:

-

Activation: Phytanic acid is activated to phytanoyl-CoA by an acyl-CoA synthetase on the cytosolic side of the peroxisome.

-

Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon (C2) by phytanoyl-CoA 2-hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase. This is the rate-limiting step and the enzyme deficient in classic Refsum disease. The reaction yields 2-hydroxyphytanoyl-CoA.

-

Cleavage: The C1-C2 bond of 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme. This reaction produces formyl-CoA (a C1 unit) and pristanal, a C19 aldehyde.

-

Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

-

Further Metabolism: Pristanic acid, now lacking the β-methyl block, can be activated to pristanoyl-CoA and subsequently degraded via the peroxisomal β-oxidation pathway.

Quantitative Data Presentation

The concentration of phytanic acid in tissues and plasma is a critical diagnostic marker and is highly dependent on dietary intake.

Table 1: Plasma Phytanic Acid Concentrations in Human Populations

This table summarizes typical plasma phytanic acid levels found in different human dietary groups.

| Population Group | Geometric Mean Plasma Phytanic Acid (μmol/L) | Key Dietary Source | Reference |

| Vegans | 0.86 | Minimal to none | |

| Lacto-ovo Vegetarians | 3.93 | Dairy products | |

| Meat-eaters | 5.77 | Dairy products, ruminant meats, fish |

Table 2: Phytanic Acid Levels in Health and Disease

This table contrasts phytanic acid levels in healthy individuals with those observed in patients with peroxisomal disorders.

| Condition | Plasma Phytanic Acid (μmol/L) | Plasma Pristanic Acid / Phytanic Acid Ratio | Reference |

| Normal/Control | < 10 | Normal | |

| Classic Refsum Disease | > 200 (can exceed 1300) | Extremely low | |

| Zellweger Syndrome | Elevated | Significantly high |

Table 3: Phytanic Acid Accumulation in Animal Models

Studies using animal models fed high-phytol diets demonstrate significant tissue accumulation of phytanic acid.

| Animal Model | Dietary Phytol | Tissue | Phytanic Acid Accumulation (% of total fatty acids) | Reference |

| Mouse, Rat, Rabbit | 2-5% by weight | Liver | 20 - 60% | |

| Mouse, Rat, Rabbit | 2-5% by weight | Serum | 30 - 40% | |

| Phyh Knockout Mouse | Phytol-supplemented | Plasma, Liver, etc. | Significant elevation vs. controls |

Experimental Protocols

Investigating this compound and phytanic acid metabolism requires a combination of techniques, from sample preparation to sophisticated analytical methods.

Quantification of Phytanic Acid in Plasma

Principle: This method involves the extraction of total lipids from plasma, hydrolysis to release free fatty acids, derivatization to volatile esters, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Outline (GC-MS):

-

Sample Preparation: Collect plasma (e.g., 100 µL) and add an internal standard, such as deuterated phytanic acid (²H₃-phytanic acid), for accurate quantification.

-

Lipid Extraction & Hydrolysis: Extract total lipids using a solvent system like chloroform/methanol. Evaporate the solvent and hydrolyze the lipid esters to free fatty acids using a strong base (e.g., ethanolic potassium hydroxide) or acid.

-

Derivatization: Convert the free fatty acids to their methyl esters (FAMEs) using a reagent like MethPrep II or by heating with methanolic HCl. This makes them volatile for GC analysis.

-

Extraction of FAMEs: Perform a liquid-liquid extraction (e.g., with hexane) to isolate the FAMEs.

-

GC-MS Analysis: Inject the FAMEs onto a GC column (e.g., HP-5MS). The compounds are separated based on their boiling points and retention times. The mass spectrometer detects the specific mass-to-charge ratios (m/z) for phytanic acid methyl ester and the internal standard, allowing for precise quantification.

Subcellular Fractionation

Principle: To study the localization of metabolic pathways, cells or tissues are physically disrupted, and organelles are separated based on their size and density using differential centrifugation.

Methodology Outline (for Liver Tissue):

-

Homogenization: Mince fresh liver tissue and homogenize in a cold isotonic buffer (e.g., sucrose-based buffer) using a Dounce or Potter-Elvehjem homogenizer. This breaks the cell membranes while keeping organelles largely intact.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800-1,000 x g for 10 min) to pellet nuclei and intact cells. The supernatant (post-nuclear supernatant) contains cytoplasm, mitochondria, peroxisomes, and microsomes (ER fragments).

-

Medium-Speed Centrifugation: Centrifuge the post-nuclear supernatant at a higher speed (e.g., 7,000-10,000 x g for 10-20 min). This pellets the mitochondrial fraction, which also contains peroxisomes and lysosomes.

-

High-Speed Centrifugation (Ultracentrifugation): Centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction (ER). The final supernatant is the cytosolic fraction.

-

Purity Validation: The purity of each fraction should be validated using Western blotting for specific organelle marker proteins (e.g., Histone H3 for nuclei, COX IV for mitochondria, Catalase for peroxisomes).

Enzyme Activity Assay (2-Hydroxyphytanoyl-CoA Lyase)

Principle: The activity of HACL1 can be quantified by measuring the rate of product formation from a specific substrate. A common method uses a radiolabeled substrate.

Methodology Outline:

-

Substrate: Synthesize a radiolabeled substrate, such as 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (an analogue of 2-hydroxyphytanoyl-CoA).

-

Reaction Mixture: Prepare a reaction buffer containing Tris buffer (pH 7.5), MgCl₂, and the essential cofactor thiamine pyrophosphate (TPP).

-

Enzyme Source: Use a purified enzyme preparation or a subcellular fraction enriched in peroxisomes.

-

Incubation: Start the reaction by adding the enzyme source to the reaction mixture containing the radiolabeled substrate. Incubate at 37°C.

-

Product Measurement: The cleavage reaction releases [¹⁴C]formyl-CoA, which is readily hydrolyzed to [¹⁴C]formate. The formate can be quantified by measuring the evolved ¹⁴CO₂ after acidification and trapping.

Clinical Relevance and Drug Development

Refsum Disease

Classic (Adult) Refsum Disease is an autosomal recessive disorder caused by mutations in the PHYH gene, leading to deficient phytanoyl-CoA hydroxylase activity. The resulting accumulation of phytanic acid in plasma and tissues leads to a progressive and severe clinical phenotype, including:

-

Retinitis pigmentosa (leading to blindness)

-

Peripheral polyneuropathy

-

Cerebellar ataxia

-

Sensorineural hearing loss

-

Ichthyosis (scaly skin)

Since humans cannot synthesize phytanic acid de novo, the primary treatment is a strict dietary restriction of phytanic acid sources. This can halt the progression of neuropathy and ichthyosis but is less effective for the established retinal and cochlear damage.

Phytanic Acid Toxicity

High concentrations of phytanic acid are cytotoxic. The pathogenic mechanisms are multifactorial and are thought to involve:

-

Mitochondrial Impairment: Phytanic acid can act as a protonophore, dissipating the mitochondrial membrane potential, impairing ATP synthesis, and inducing the generation of reactive oxygen species (ROS).

-

Altered Gene Expression: Phytanic acid is a natural ligand for nuclear receptors like peroxisome proliferator-activated receptor-alpha (PPARα) and retinoid X receptors (RXRs), which can alter the expression of genes involved in lipid metabolism.

-

Membrane Disruption: Incorporation of the bulky, branched phytanic acid into cell membranes may alter their fluidity and function.

Drug Development Perspectives

The metabolic pathway of phytanic acid presents several targets for potential therapeutic intervention in Refsum disease:

-

Gene Therapy: Correcting the defective PHYH gene is a long-term goal. Animal models, such as the Phyh knockout mouse, are crucial for testing the safety and efficacy of such approaches.

-

Enzyme Enhancement/Replacement: Strategies to boost the activity of residual PHYH or to deliver a functional enzyme could be explored.

-

Alternative Degradation Pathways: While α-oxidation is the primary route, a minor ω-oxidation pathway exists. Investigating drugs that can upregulate the enzymes of this alternative pathway (e.g., certain cytochrome P450s) could provide a metabolic bypass for phytanic acid clearance.

-

Inhibition of Uptake: Developing small molecules that block the intestinal absorption of phytol and phytanic acid could supplement dietary restrictions.

References

- 1. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytol and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Investigations of Isophytol: A Technical Guide

Abstract

Isophytol, a C20 isoprenoid alcohol, is a pivotal intermediate in the industrial synthesis of Vitamin E and Vitamin K1.[1][2] Its molecular structure and physicochemical properties are of significant interest to researchers in drug development, synthetic chemistry, and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. While dedicated computational studies on this compound are not extensively available in public literature, this document outlines established protocols and theoretical frameworks used for structurally analogous terpenoids and long-chain alcohols. These approaches can provide profound insights into this compound's conformational landscape, reactivity, and interactions with biological systems. This guide summarizes key quantitative data, details relevant experimental and computational protocols, and presents visualizations of pertinent biological pathways and conceptual workflows.

Introduction

This compound (3,7,11,15-tetramethylhexadec-1-en-3-ol) is a branched-chain unsaturated tertiary alcohol.[1] Its industrial significance lies primarily in its role as a precursor to the phytyl tail of Vitamin E (α-tocopherol) and Vitamin K1 (phylloquinone).[1][2] Understanding the stereochemistry, conformational flexibility, and electronic properties of this compound is crucial for optimizing synthetic routes and for the rational design of novel derivatives with potential therapeutic applications.

Computational chemistry offers a powerful toolkit to investigate molecules at an atomic level of detail, complementing experimental techniques. Methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and molecular docking can elucidate reaction mechanisms, predict spectroscopic properties, and model interactions with enzymes. This guide serves as a resource for researchers, scientists, and drug development professionals interested in applying these computational methods to the study of this compound.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These experimental values serve as important benchmarks for computational models.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₄₀O | |

| Molar Mass | 296.53 g/mol | |

| Appearance | Colorless, oily liquid | |

| Density | 0.841 - 0.852 g/mL at 20-25 °C | |

| Boiling Point | 107-110 °C at 0.01 mmHg; 309 °C at 760 mmHg | |

| Refractive Index | 1.4571 at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, ether, and ethanol. | |

| Vapor Pressure | 5.8 x 10⁻¹⁰ mmHg at 25 °C (extrapolated) | |

| Flash Point | 135 °C (closed cup) |

Note: Some reported values may vary slightly between different sources.

Theoretical and Computational Methodologies

This section details the primary computational methods that can be applied to investigate the properties and reactivity of this compound.

Quantum Mechanical (QM) Methods

Quantum mechanical methods, particularly Density Functional Theory (DFT), are invaluable for studying the electronic structure, geometry, and reactivity of molecules like this compound.

3.1.1. Geometric Optimization and Conformational Analysis

Due to its long aliphatic chain and multiple chiral centers, this compound can adopt a vast number of conformations. A thorough conformational analysis is the first step in understanding its properties.

-

Protocol:

-

Initial Structure Generation: Generate a starting 3D structure of this compound using molecular building software.

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., molecular mechanics force fields like MMFF94 or AMBER) to identify low-energy conformers.

-

DFT Optimization: Each low-energy conformer should then be subjected to geometry optimization using a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Analysis: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties such as Gibbs free energy.

-

Relative Energy Ranking: The relative energies of the conformers can then be used to determine the most stable structures and their population distribution at a given temperature.

-

3.1.2. Spectroscopic Property Prediction

DFT can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

-

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. The calculated shifts are often scaled to match experimental values.

-

IR Spectroscopy: Vibrational frequencies and intensities can be calculated from the frequency analysis. These can be compared to experimental FTIR spectra.

3.1.3. Reactivity and Mechanistic Studies

DFT is a powerful tool for elucidating reaction mechanisms by locating transition states and calculating activation energies. For this compound, this could be applied to study its synthesis or its conversion into the phytyl group.

-

Protocol for Reaction Mechanism Study:

-

Reactant and Product Optimization: Optimize the geometries of the reactants and products of the reaction of interest.

-

Transition State Search: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following) to locate the transition state structure connecting the reactants and products.

-

Frequency Analysis of Transition State: A frequency calculation on the transition state should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the located transition state connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy can be calculated as the difference in energy between the transition state and the reactants.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, which is particularly useful for understanding the conformational flexibility of a long-chain molecule like this compound in different environments.

-

Protocol for MD Simulation of this compound in Solution:

-

System Setup: Place an optimized structure of this compound in a simulation box and solvate it with an explicit solvent (e.g., water or an organic solvent).

-

Force Field Parameterization: Assign a suitable molecular mechanics force field (e.g., GAFF, OPLS-AA) to describe the intra- and intermolecular interactions.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of this compound.

-

Trajectory Analysis: Analyze the resulting trajectory to study properties such as root-mean-square deviation (RMSD), radius of gyration, and dihedral angle distributions to characterize the conformational landscape.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for understanding how this compound or its derivatives might interact with enzymes.

-

Protocol for Molecular Docking:

-

Receptor and Ligand Preparation: Prepare the 3D structures of the target protein (receptor) and this compound (ligand). This includes adding hydrogen atoms and assigning partial charges.

-

Binding Site Definition: Identify the binding site on the receptor, either from experimental data or using a binding site prediction tool.

-

Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, LeDock) to sample different conformations and orientations of the ligand within the binding site.

-

Scoring: The program will use a scoring function to rank the different poses based on their predicted binding affinity.

-

Analysis of Results: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Biological Pathways and Interactions

This compound is a crucial building block for the synthesis of Vitamin E and Vitamin K1 in plants. The following diagrams illustrate the biosynthetic pathways where this compound plays a key role.

Caption: Simplified biosynthesis pathway of α-tocopherol (Vitamin E) highlighting the role of this compound.

Caption: Simplified biosynthesis pathway of Vitamin K1 (phylloquinone) showing the incorporation of the phytyl group derived from this compound.

A Conceptual Workflow for Computational Analysis

The following diagram illustrates a logical workflow for a comprehensive theoretical and computational study of this compound.

Caption: A conceptual workflow for the computational study of this compound.

Conclusion and Future Perspectives

While experimental data on this compound is available, there is a clear opportunity for in-depth theoretical and computational studies to provide a deeper understanding of its molecular properties. The methodologies outlined in this guide provide a robust framework for such investigations. Future computational work could focus on:

-

Detailed Mechanistic Studies: Elucidating the precise reaction mechanisms of the enzymes involved in the conversion of this compound to its diphosphate form and its subsequent incorporation into Vitamin E and K1.

-

Development of Novel Derivatives: Using the computational models of this compound as a scaffold for the in silico design of new molecules with potentially enhanced biological activities.

-

Interactions with Membranes: Given its lipophilic nature, studying the interaction of this compound with model cell membranes using molecular dynamics simulations could provide insights into its transport and localization within biological systems.

The integration of computational and experimental approaches will be crucial in unlocking the full potential of this compound and its derivatives in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for NMR Spectroscopic Data Interpretation of Isophytol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for isophytol. The included protocols outline the necessary steps for sample preparation and data acquisition, ensuring high-quality and reproducible results.

Introduction to this compound and NMR Spectroscopy

This compound (3,7,11,15-tetramethylhexadec-1-en-3-ol) is a branched-chain unsaturated terpenoid alcohol. It serves as a key intermediate in the synthesis of Vitamin E and Vitamin K1. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. ¹H NMR provides information about the protons, while ¹³C NMR provides information about the carbon skeleton of the molecule.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.91 | dd | 17.3, 10.6 | H-1 (CH=CH₂) |

| 5.19 | dd | 17.3, 1.0 | H-2a (CH=CH ₂) |

| 5.05 | dd | 10.6, 1.0 | H-2b (CH=CH ₂) |

| 1.55 - 1.05 | m | - | Methylene Chain |

| 1.29 | s | - | C(3)-CH₃ |

| 0.87 - 0.84 | m | - | Methyl Groups |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | C-1 (C H=CH₂) |

| 111.4 | C-2 (CH=C H₂) |

| 74.8 | C-3 |

| 41.9 | Methylene Chain |

| 39.4 | Methylene Chain |

| 37.4 - 37.3 | Methylene Chain |

| 32.7 | Methylene Chain |

| 28.0 | C(3)-C H₃ |

| 24.8 | Methylene Chain |

| 24.5 | Methylene Chain |

| 22.7 | Methyl Groups |

| 22.6 | Methyl Groups |

| 19.7 - 19.6 | Methyl Groups |

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of this compound

Objective: To prepare a high-purity this compound sample in a deuterated solvent for NMR analysis.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

-

Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Small vial

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the this compound sample.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Dissolution: Gently vortex the vial to ensure the complete dissolution of the this compound sample in the solvent.

-

Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure that the final liquid height in the tube is approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the prepared this compound sample.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Solvent: CDCl3

-

Temperature: 298 K

-

Spectral Width (SW): 16 ppm (centered around 4.7 ppm)

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio)

-

Receiver Gain (RG): Set automatically or adjust manually to avoid clipping.

¹³C NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

-

Solvent: CDCl3

-

Temperature: 298 K

-

Spectral Width (SW): 240 ppm (centered around 100 ppm)

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 1024 or more (as ¹³C has low natural abundance)

-

Receiver Gain (RG): Set automatically.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Pick the peaks in both spectra and report the chemical shifts.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the interpretation of this compound NMR data to confirm its chemical structure.

Caption: Workflow for this compound NMR Data Interpretation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different NMR parameters and the structural information they provide for this compound.